An In-depth Technical Guide to 1-Phenyl-1-penten-4-yn-3-ol
An In-depth Technical Guide to 1-Phenyl-1-penten-4-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Phenyl-1-penten-4-yn-3-ol, a molecule belonging to the enyne class of organic compounds. This document covers its nomenclature, chemical properties, a representative synthetic protocol, and its potential biological significance based on the known activities of related enyne compounds. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide combines established chemical principles and data from closely related compounds to provide a thorough and practical resource for researchers.
Nomenclature and Chemical Identity
The nomenclature and key identifiers for 1-Phenyl-1-penten-4-yn-3-ol are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-phenylpent-1-en-4-yn-3-ol | PubChem[1] |
| Synonyms | 1-PHENYL-1-PENTEN-4-YN-3-OL, 1-phenylpent-1-en-4-yn-3-ol, 14604-31-0, ACMC-20mtbh, 1-Penten-4-yn-3-ol, 1-phenyl-, (1E,3R)-, AC1LC7BA, phenylpent-1-en-4-yn-3-ol, SCHEMBL11197059, CTK4C4791, 1-Penten-4-yn-3-ol,1-phenyl-, 129646-83-9 | PubChem[1] |
| Molecular Formula | C₁₁H₁₀O | PubChem[1] |
| Molecular Weight | 158.20 g/mol | PubChem[1] |
| CAS Number | 14604-31-0 | PubChem[1] |
| InChI Key | FZGJGBSLOXLHAL-UHFFFAOYSA-N | PubChem[1] |
Physicochemical and Spectroscopic Data
The following table summarizes the known and predicted physicochemical and spectroscopic properties of 1-Phenyl-1-penten-4-yn-3-ol. Experimental data for this specific molecule is limited; therefore, some values are computed and should be considered as estimates.
| Property | Value | Notes |
| Appearance | Pale yellow oil (predicted) | Based on similar compounds. |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Insoluble in water (predicted). | |
| ¹H NMR (CDCl₃, predicted) | δ 7.2-7.5 (m, 5H, Ar-H), 6.8 (d, 1H, J=16 Hz, Ph-CH=), 6.2 (dd, 1H, J=16, 6 Hz, =CH-CH(OH)), 5.0 (d, 1H, J=6 Hz, CH(OH)), 2.5 (s, 1H, C≡CH), 2.0 (br s, 1H, OH) | Predicted based on the structure and data from analogous compounds. |
| ¹³C NMR (CDCl₃, predicted) | δ 142, 136, 129, 128, 127, 126, 83, 80, 70, 65 | Predicted based on the structure and data from analogous compounds. |
| IR (Infrared) Spectroscopy | ν ~3300 cm⁻¹ (O-H stretch, broad), ~3300 cm⁻¹ (C≡C-H stretch, sharp), ~2100 cm⁻¹ (C≡C stretch, weak), ~1650 cm⁻¹ (C=C stretch), ~1600, 1490, 1450 cm⁻¹ (aromatic C=C stretch) | Predicted characteristic absorbances. |
| Mass Spectrometry (MS) | M⁺ = 158.0732 (calculated) | High-resolution mass spectrometry should confirm this exact mass. |
Experimental Protocols
Representative Synthesis of 1-Phenyl-1-penten-4-yn-3-ol
Reaction Scheme:
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas (purified)
-
Cinnamaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, under an inert atmosphere of argon or nitrogen, prepare a solution of ethylmagnesium bromide in anhydrous THF from magnesium turnings and ethyl bromide. Bubble purified acetylene gas through the stirred Grignard solution to form a suspension of ethynylmagnesium bromide.
-
Grignard Reaction: Cool the suspension of ethynylmagnesium bromide to 0 °C in an ice bath. Add a solution of freshly distilled cinnamaldehyde in anhydrous THF dropwise to the stirred suspension. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1-Phenyl-1-penten-4-yn-3-ol by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Logical Workflow for the Synthesis:
Potential Biological Activity and Signaling Pathway
While no specific biological studies on 1-Phenyl-1-penten-4-yn-3-ol have been found, its structural motif, the enediyne, is present in a class of potent natural antitumor antibiotics. These molecules are known to undergo Bergman cyclization to form a highly reactive p-benzyne diradical. This diradical can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to DNA strand cleavage and subsequent cell death.
Proposed Mechanism of Action (Representative for Enediyne Compounds):
The enediyne core of compounds like 1-Phenyl-1-penten-4-yn-3-ol, upon activation, is proposed to undergo cyclization to a reactive diradical intermediate. This intermediate can then induce DNA damage, a hallmark of many enediyne antitumor agents. The subsequent cellular response to this DNA damage can lead to cell cycle arrest and apoptosis.
Conclusion
1-Phenyl-1-penten-4-yn-3-ol is a molecule of interest due to its enediyne functional group, which is associated with potent biological activity in other natural and synthetic compounds. This guide provides a foundational understanding of its chemical properties and a plausible synthetic route. Further research is warranted to experimentally validate the predicted properties, optimize the synthesis, and fully elucidate the specific biological activities and mechanism of action of this compound. The information presented herein serves as a valuable starting point for researchers and drug development professionals interested in the exploration of novel enyne-based therapeutic agents.
